
Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride
Vue d'ensemble
Description
Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride is a synthetic peptide substrate commonly used in biochemical research. It is a fluorogenic substrate for the enzyme factor Xa, which plays a crucial role in the blood coagulation cascade. The compound is characterized by its high specificity and sensitivity, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride involves multiple steps, starting with the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The protected amino acids are then sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The final product is obtained by cleaving the peptide from the resin and deprotecting the Boc groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes like factor Xa. The hydrolysis of the amide bond releases 7-amino-4-methylcoumarin, which can be detected fluorometrically .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of the enzyme factor Xa and is carried out under physiological conditions (pH 7.4, 37°C). The reaction can be monitored using a fluorometer to measure the increase in fluorescence intensity .
Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, a fluorescent compound that serves as an indicator of enzyme activity .
Applications De Recherche Scientifique
Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a fluorogenic substrate for the detection and quantification of factor Xa activity. This makes it valuable in studies related to blood coagulation, enzyme kinetics, and drug discovery.
In addition to its use in coagulation studies, the compound is also employed in the development of diagnostic assays for coagulation disorders and in the screening of potential anticoagulant drugs.
Mécanisme D'action
The mechanism of action of Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride involves its hydrolysis by the enzyme factor Xa. The enzyme cleaves the amide bond between the arginine residue and the 7-amido-4-methylcoumarin moiety, releasing the fluorescent 7-amino-4-methylcoumarin. This fluorescence can be measured to determine the activity of factor Xa.
Comparaison Avec Des Composés Similaires
Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride is unique due to its high specificity for factor Xa. Similar compounds include Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride and Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride, which are also used as fluorogenic substrates for different proteolytic enzymes .
List of Similar Compounds:- Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride
- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride
- N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt
These compounds share similar structures but differ in their specificity for various enzymes, making them useful in a range of biochemical assays.
Propriétés
IUPAC Name |
5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N8O10.ClH/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20;/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKOXUOHQOJPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51ClN8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585097 | |
| Record name | N-(tert-Butoxycarbonyl)isoleucyl-alpha-glutamylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102601-26-3 | |
| Record name | N-(tert-Butoxycarbonyl)isoleucyl-alpha-glutamylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


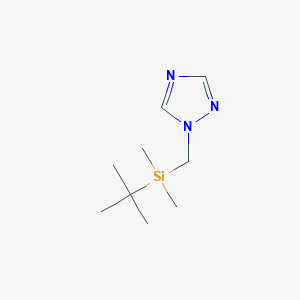
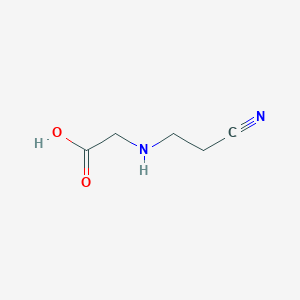
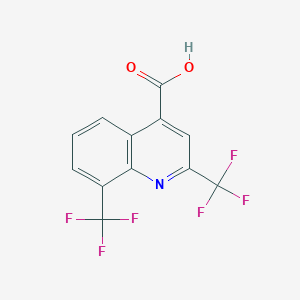
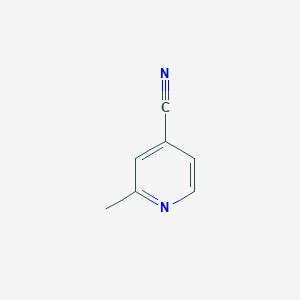
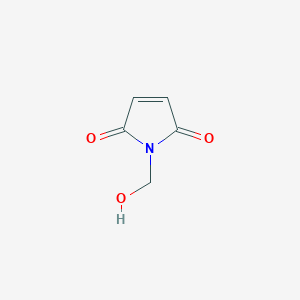
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
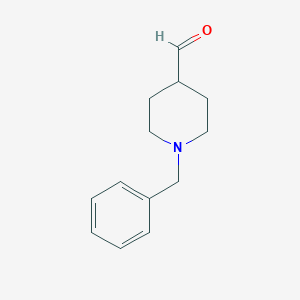

![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
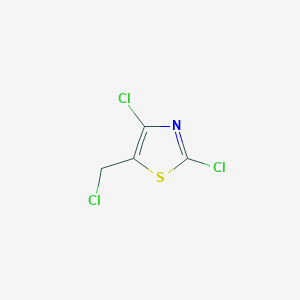
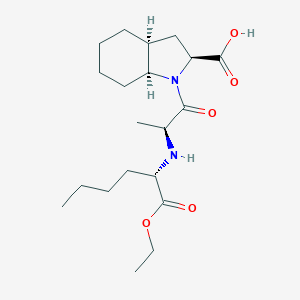

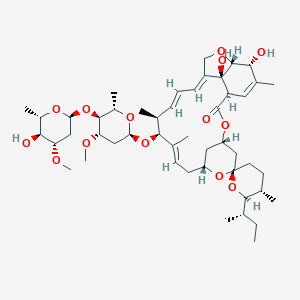
![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)
